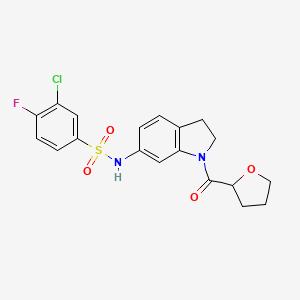

3-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O4S/c20-15-11-14(5-6-16(15)21)28(25,26)22-13-4-3-12-7-8-23(17(12)10-13)19(24)18-2-1-9-27-18/h3-6,10-11,18,22H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOISWLSKQFVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

The exact mode of action of 3-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide It’s known that indole derivatives interact with their targets, leading to a variety of changes. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses.

Biochemical Pathways

The specific biochemical pathways affected by 3-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide Indole derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 3-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.

Biological Activity

3-Chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzenesulfonamide structure, with additional functional groups that enhance its biological interactions. The presence of the chloro and fluoro substituents on the aromatic ring is significant for its activity.

Structural Formula

The structural representation of the compound can be summarized as follows:

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is crucial in melanin production. The incorporation of the 3-chloro-4-fluorophenyl fragment enhances its binding affinity to the enzyme's active site, leading to improved inhibitory effects compared to reference compounds .

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines. Its structural modifications allow for better interaction with biological targets, potentially leading to apoptosis in tumor cells .

- Antimicrobial Activity : Some derivatives of the compound have demonstrated antimicrobial properties, suggesting applicability in treating infections caused by resistant bacterial strains .

Case Study 1: Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase from Agaricus bisporus demonstrated that compounds with the 3-chloro-4-fluorophenyl motif exhibited enhanced inhibitory activity. The docking analysis revealed that these compounds form stable interactions within the active site of the enzyme, indicating their potential as therapeutic agents against hyperpigmentation disorders .

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated that it induced apoptosis more effectively than traditional chemotherapeutics, highlighting its potential as a novel anticancer agent .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a lead compound for drug development targeting various diseases, including:

- Cancer : Its ability to inhibit specific enzymes involved in tumor growth presents opportunities for therapeutic development.

- Infectious Diseases : The compound's structural characteristics suggest potential efficacy against bacterial infections.

Biological Studies

3-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can be utilized in:

- Enzyme Interaction Studies : The compound's interactions with biological targets such as enzymes and receptors are crucial for understanding its mechanism of action.

- Pharmacokinetics Research : It aids in studying drug metabolism and the pharmacokinetic profiles of similar compounds.

Industrial Applications

In industrial settings, this compound can be employed in:

- Synthesis of Complex Molecules : Its unique structure allows it to serve as a building block for creating more complex organic compounds used in materials science and agrochemicals.

Antimicrobial Activity

Recent studies have focused on the antibacterial properties of sulfonamide derivatives similar to this compound. For example:

-

Study 1: Antibacterial Efficacy

- A series of benzenesulfonamide derivatives were screened for antibacterial activity using the disc diffusion method.

- Results indicated that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced activity against E. coli and K. pneumoniae, suggesting that the fluoro group may enhance antimicrobial properties.

-

Study 2: Enzyme Inhibition

- Kinetic studies demonstrated that modifications to the sulfonamide moiety significantly affect enzyme binding affinities.

- Variations in structure were shown to alter inhibition rates against carbonic anhydrase B, indicating that specific configurations could lead to potent inhibitory effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

5-Bromo-N-(4-Chloro-3-(Trifluoromethyl)Phenyl)-1-(Furan-3-Carbonyl)Indoline-6-Sulfonamide (15g)

- Key Differences :

- Replaces the tetrahydrofuran-2-carbonyl group with a furan-3-carbonyl moiety.

- Substitutes the 3-chloro-4-fluoro benzene ring with a 4-chloro-3-(trifluoromethyl)phenyl group.

- Bromine replaces chlorine at the indoline 5-position.

- Impact: The furan ring (vs. tetrahydrofuran) reduces steric hindrance but may decrease metabolic stability due to unsaturated bonds.

- Activity : Reported as an autophagy inhibitor, suggesting sulfonamide-indoline hybrids may target cellular degradation pathways .

2.1.2. TCN-201 (3-Chloro-4-Fluoro-N-[4-[[2-(Phenylcarbonyl)Hydrazino]Carbonyl]Benzyl]Benzenesulfonamide)

- Key Differences :

- Retains the 3-chloro-4-fluoro benzenesulfonamide core but replaces the indoline-tetrahydrofuran moiety with a hydrazine-linked benzyl group.

- Impact :

- The hydrazine linker introduces flexibility, which may reduce target selectivity compared to the rigid indoline scaffold.

- Activity : Functions as a negative allosteric modulator of glycine at GluN1/GluN2A NMDA receptors, highlighting the role of halogenated benzenesulfonamides in central nervous system targeting .

Antimicrobial Benzenesulfonamide Derivatives (Compounds 11 and 18 in )

- Key Differences: Feature a 4-chloro or 2-chloro benzoyl group instead of tetrahydrofuran-2-carbonyl. Lack the indoline moiety, instead incorporating an indol-3-ylideneamino group.

- Impact: The indol-3-ylideneamino group may enhance π-π stacking interactions with microbial enzymes.

- Activity : Demonstrated potent antimicrobial effects, suggesting chloro-substituted benzenesulfonamides are viable for antibiotic development .

Pharmacological and Physicochemical Properties

Key Observations :

- Halogenation : Chloro and fluoro substituents are prevalent across analogs, likely enhancing binding affinity and resistance to oxidative metabolism.

- Scaffold Rigidity: The tetrahydrofuran-indoline combination in the target compound may offer superior target engagement compared to flexible linkers (e.g., TCN-201) or non-cyclic groups.

- Biological Targets : Structural variations correlate with divergent activities (e.g., autophagy inhibition vs. antimicrobial effects), underscoring the importance of substituent optimization.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how is purity ensured?

Answer:

The synthesis typically involves multi-step reactions, including coupling of benzenesulfonamide derivatives with indoline intermediates. For example, tetrahydrofuran (THF) is frequently used as a solvent for reactions involving carbazolyldiamine and spirocyclic phosphazenes, followed by triethylamine-assisted purification to remove salts . Column chromatography is a standard method for isolating the final product, with thin-layer chromatography (TLC) used to monitor reaction progress . Purity is further validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

Key techniques include:

- X-ray crystallography : Provides definitive confirmation of molecular geometry and stereochemistry. Supplementary Information (SI) from crystallographic studies often details refinement parameters .

- NMR spectroscopy : H and C NMR are used to verify substituent positions and functional groups, such as the tetrahydrofuran-2-carbonyl moiety .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- InChI/SMILES descriptors : Computational tools like PubChem generate standardized identifiers to cross-validate structural integrity .

Advanced: How can researchers address discrepancies in biological activity data across studies involving this sulfonamide derivative?

Answer:

Contradictions in biological data may arise from variations in assay conditions, solvent systems, or target specificity. Methodological strategies include:

- Iterative data triangulation : Combine multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate results .

- Dose-response profiling : Establish consistent concentration ranges to minimize off-target effects.

- Control experiments : Use known inhibitors or agonists to benchmark activity. For example, studies on similar sulfonamide pesticides highlight the importance of controlling for metabolic stability in cellular models .

Advanced: What computational strategies are employed to model the compound’s interaction with biological targets?

Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. The InChI key and SMILES string from PubChem enable accurate 3D structure generation for docking simulations .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time, focusing on key interactions (e.g., hydrogen bonds with the sulfonamide group).

- Quantum mechanical (QM) calculations : Assess electronic properties of the chloro-fluoro substituents to explain reactivity or binding selectivity .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

While specific stability data for this compound is limited, analogous sulfonamides are typically stored at -20°C in inert atmospheres to prevent hydrolysis. Stability is assessed via:

- Accelerated degradation studies : Expose the compound to heat, light, or humidity and monitor purity via HPLC.

- Long-term storage trials : Periodic NMR analysis detects decomposition products, such as sulfonic acid derivatives .

Advanced: How can researchers optimize the synthetic yield of the tetrahydrofuran-2-carbonyl indoline intermediate?

Answer:

Yield optimization strategies include:

- Catalyst screening : Test palladium or copper catalysts for coupling reactions involving tetrahydrofuran derivatives.

- Solvent optimization : Replace THF with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Temperature control : Gradual heating (e.g., reflux at 60°C) minimizes side reactions during indoline acylation .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential release of volatile byproducts (e.g., triethylammonium chloride) .

- Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced: How does the electronic nature of the chloro-fluoro substituents influence the compound’s reactivity?

Answer:

The electron-withdrawing chloro and fluoro groups:

- Enhance sulfonamide acidity : The -SONH- group becomes more electrophilic, favoring hydrogen bonding with biological targets.

- Modulate aromatic ring reactivity : Meta-directing effects alter regioselectivity in further functionalization reactions.

- Impact solubility : Increased polarity may reduce membrane permeability, necessitating prodrug strategies for in vivo studies .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Answer:

- Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Cell viability assays : Screen for cytotoxicity in cancer or primary cell lines (e.g., MTT or ATP-based assays).

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .

Advanced: How can isotopic labeling (e.g., 19^{19}19F NMR) be utilized to study this compound’s metabolic fate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.